Diallyl phthalate

Catalog No.
S3709916
CAS No.
25053-15-0
M.F
C14H14O4
C6H4(CO2CH2CHCH2)2
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl phthalate

CAS Number

25053-15-0

Product Name

Diallyl phthalate

IUPAC Name

bis(prop-2-enyl) benzene-1,2-dicarboxylate

Molecular Formula

C14H14O4
C6H4(CO2CH2CHCH2)2

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2

InChI Key

QUDWYFHPNIMBFC-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

solubility

less than 0.1 mg/mL at 72° F (NTP, 1992)
7.39e-04 M
Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids.
In water, 182 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.015 (very poor)

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

The exact mass of the compound Diallyl phthalate is 246.08920892 g/mol and the complexity rating of the compound is 290. The solubility of this chemical has been described as less than 0.1 mg/ml at 72° f (ntp, 1992)7.39e-04 msol in gasoline, mineral oil, glycerin, certain amines. sol in most org liquids.in water, 182 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 0.015 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7667. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.
  • Environmental Fate and Degradation Studies

    Researchers investigate how DAP breaks down in the environment. One study examined degradation of DAP using Fenton oxidation, a process that utilizes hydrogen peroxide and iron to break down organic contaminants []. This research helps us understand the persistence of DAP in water treatment and potential environmental contamination.

  • Toxicity Studies

    Due to its classification as an endocrine disruptor, DAP is sometimes used in studies to assess the effects of these chemicals on organisms. For instance, a proteomics approach was used to assess the toxicity of DAP on abalone (a type of marine snail). This research helps us understand the potential ecological impact of DAP exposure.

  • Material Science Research (limited)

Diallyl phthalate is an organic compound classified as a diester of phthalic acid and allyl alcohol. It has the molecular formula C14H14O4C_{14}H_{14}O_{4} and a molecular weight of approximately 246.26 g/mol. This compound appears as a clear, colorless to light yellow liquid with a mild odor and is primarily known for its applications in polymer chemistry, particularly as a monomer in the production of thermosetting plastics. Diallyl phthalate is notable for its ability to form cross-linked polymers when subjected to heat or chemical initiators, making it valuable in various industrial applications .

  • Polymerization: Diallyl phthalate can polymerize upon heating or in the presence of peroxide initiators, forming thermosetting resins. This reaction is crucial for its application in coatings and electronic devices.
  • Fenton Oxidation: In environmental chemistry, diallyl phthalate can be degraded through Fenton oxidation, where hydroxyl radicals react with the compound, leading to the formation of various aromatic intermediates such as phthalic acid and hydroxybenzenes .
  • Reactivity with Acids and Bases: Diallyl phthalate can react with strong acids and bases, which may lead to hydrolysis or other esterification reactions .

The biological activity of diallyl phthalate has been studied primarily in terms of its potential toxicity and environmental impact. It can cause irritation to skin, eyes, and mucous membranes upon exposure. Inhalation may lead to respiratory distress and central nervous system effects at high concentrations. Prolonged exposure can result in systemic toxicity, including liver damage .

Diallyl phthalate is synthesized through the esterification reaction between phthalic anhydride and allyl alcohol. The general reaction can be represented as follows:

Phthalic Anhydride+2Allyl AlcoholDiallyl Phthalate+Water\text{Phthalic Anhydride}+2\text{Allyl Alcohol}\rightarrow \text{Diallyl Phthalate}+\text{Water}

This reaction typically requires the presence of an acid catalyst to proceed efficiently .

Diallyl phthalate has numerous applications across various industries:

  • Thermosetting Resins: It is widely used as a monomer for producing thermosetting plastics that exhibit excellent dimensional stability and electrical properties.
  • Coatings: The compound serves as a key ingredient in specialty coatings, particularly for electronic devices like light-emitting diodes.
  • Reinforced Composites: Diallyl phthalate can be combined with inorganic fillers to create reinforced thermosetting molding compounds .
  • Adhesives and Sealants: Its polymerization properties make it suitable for use in adhesives and sealants that require durability and resistance to solvents.

Studies on the interactions of diallyl phthalate have focused on its degradation pathways in environmental settings. For instance, research indicates that it can be effectively degraded by Fenton's reagent, which generates hydroxyl radicals that attack the compound's aromatic structure . Additionally, interaction with biological systems shows that diallyl phthalate may induce oxidative stress due to its reactivity with cellular components.

Diallyl phthalate shares structural similarities with several other compounds, primarily within the category of phthalates and allylic esters. Here are some comparable compounds:

Compound NameStructureUnique Features
Diethyl phthalateC12H14O4Commonly used as a plasticizer; lower reactivity
DibenzoateC18H18O4Higher molecular weight; used in high-performance plastics
Diallyl maleateC10H14O4Similar polymerization properties; different backbone
Diallyl succinateC10H14O4Used in similar applications but with different reactivity

Diallyl phthalate is unique due to its specific combination of allylic groups and the ability to form stable cross-linked networks upon polymerization, distinguishing it from other similar compounds that may not exhibit such robust properties .

Physical Description

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992)
Liquid; PelletsLargeCrystals
COLOURLESS LIQUID.

Color/Form

Nearly colorless, oily liquid

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

246.08920892 g/mol

Monoisotopic Mass

246.08920892 g/mol

Boiling Point

554 °F at 760 mm Hg (NTP, 1992)
158-165 °C at 4 mm Hg
290 °C

Flash Point

230 °F (NTP, 1992)
330 °F (166 °C) (Closed cup)
166 °C c.c.

Heavy Atom Count

18

Vapor Density

8.3 (NTP, 1992) (Relative to Air)
8.3 (air= 1)
Relative vapor density (air = 1): 8.3

Density

1.12 at 68 °F (NTP, 1992)
1.120 at 20 °C/20 °C
Relative density (water = 1): 1.1

Odor

mild lachrymatory

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

-94 °F (NTP, 1992)
freezing point: -70 °C
-70 °C

UNII

F79L0UL6ST

Vapor Pressure

VP: 2.4 mm Hg at 150 °C
1.16X10-3 mm Hg at 25 °C (est)
Vapor pressure, Pa at 25 °C: 0.02

Absorption Distribution and Excretion

Thirty minutes after rats and mice were treated orally with (14)C-labeled diallyl phthalate (DAP), the highest levels of radioactivity were found in small intestine, liver, dermis, muscles, blood, and kidneys. After 24 hr, about 6-7% of the radioactivity was present in rats and 1-3% in mice. In rats, 60% of the radioactivity was found in urine and 30% was exhaled as CO2. In mice, 91% was present in urine, and only 8% was detected as CO2.

Metabolism Metabolites

Fischer 344 rats and B6C3F1 mice were given 14(C) diallyl phthalate, 1, 10, or 100 mg/kg po or 10 mg/kg iv, and placed in metabolism cages for 24 hr. In rats, 25-30% of the diallyl phthalate was excreted as carbon dioxide, and 50-70% appeared in the urine within 24 hr. In mice, 6-12% of the diallyl phthalate was excreted as carbon dioxide, and 80-90% was excreted in the urine within 24 hr. Monoallyl phthalate (MAP), allyl alcohol, 3-hydroxypropylmercapturic acid (HPMA), and an unidentified polar metabolite (PM) were found in the urine of rats and mice dosed with diallyl phthalate. The polar metabolite was present in the urine of rats dosed with diallyl phthalate or allyl alcohol, indicating that the compound is a metabolite of allyl alcohol. There was no difference between the species in the quantity of allyl alcohol excreted, but mice excreted more monoallyl phthalate (39 vs 33%), 3-hydroxypropylmercapturic acid (28 vs 17%), and polar metabolite (20 vs 8%) than rats.
The following metabolic pathway is suggested for diallyl phthalate (DAP). First, the diester is hydrolyzed to monoallyl phthalate (MAP) and allyl alcohol (AA). AA can be oxidized to acrolein and acrylic acid and further metabolized to CO2. Allyl alcohol and acrolein can also react with reduced glutathione to form 3-hydroxypropylmercapturic acid. Alternatively, allyl alcohol and acrolein can be oxidized to the epoxides glycidol and glycidaldehyde. These epoxides can be hydrolyzed to glycerin and glyceraldehyde or conjugated with reduced glutathione. It is not clear whether DAP is metabolized by this pathway in vivo. However, some of the products of the aforementioned reactions (e.g., monoallyl phthalate, 3-hydroxypropylmercapturic acid, allyl alcohol) as well as an unidentified polar metabolite have been detected in urine of rats and mice treated with DAP.
... Diallyl phthalate (DAP) is more hepatotoxic to rats than to mice, and demonstrated the same species difference in toxicity for allyl alcohol (AA). The data suggest that the toxicity of diallyl phthalate probably results from allyl alcohol cleaved from diallyl phthalate. To determine if the species difference in susceptibility to hepatotoxicity resulted from differences in the disposition and metabolism of diallyl phthalate, Fischer 344 rats and B6C3F1 mice were given 14(C) diallyl phthalate, 1, 10, or 100 mg/kg po or 10 mg/kg iv, and placed in metabolism cages for 24 hr. In rats, 25-30% of the diallyl phthalate was excreted as carbon dioxide, and 50-70% appeared in the urine within 24 hr. In mice, 6-12% of the diallyl phthalate was excreted as carbon dioxide, and 80-90% was excreted in the urine within 24 hr. Monoallyl phthalate (MAP), allyl alcohol, 3-hydroxypropylmercapturic acid (HPMA), and an unidentified polar metabolite (PM) were found in the urine of rats and mice dosed with diallyl phthalate. The polar metabolite was present in the urine of rats dosed with diallyl phthalate or allyl alcohol, indicating that the compound is a metabolite of allyl alcohol. There was no difference between the species in the quantity of allyl alcohol excreted, but mice excreted more monoallyl phthalate (39 vs 33%), 3-hydroxypropylmercapturic acid (28 vs 17%), and polar metabolite (20 vs 8%) than rats.

Associated Chemicals

1,2-Benzenedicarboxylic acid, mono-2-propenyl ester; 3882-14-2

Wikipedia

Diallyl phthalate

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

Methods of Manufacturing

A general method for the preparation of allyl esters is the reaction of allyl alcohol with the free acids, acid anhydrides, or acid chlorides. Catalysts frequently used are aromatic sulfonic acids (p-toluenesulfonic acid and naphthalene-2-sulfonic acid). Strong mineral acids are of less value because they can decompose the allyl alcohol. Polymerizable acids are esterified in the presence of phenolic inhibitors. The following allyl esters are prepared by this method: diallyl phthalate, diallyl isophthalate, diallyl maleate, diallyl fumarate, triallyl cyanurate (from cyanuric chloride and allyl alcohol), and diethylene glycol bis(allyl carbonate). ...
... Diallyl phthalate is obtained from the reaction of allyl chloride and phthalic anhydride in the presence of sodium hydroxide, sodium carbonate, tertiary amines, or quaternary ammonium salts.
... Transesterification of the corresponding methyl esters with allyl alcohol; sodium methanolate is the preferred catalyst.

General Manufacturing Information

Adhesive manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester: ACTIVE
1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Diallyl phthalate cmpd show promise of optimizing both flame retardance and contaminated arc resistance in such electrical uses as switches, circuit breakers, stand-off insulators, and TV components.
Two series of specimens were prepared from a dental heat-cured soft acrylic resin, Vertex Rs, with di-butyl phthalate (DBP) and diallyl phthalate (DAP) as external and internal plasticizers, resp.
... IN BOAT & AUTOMOTIVE INDUSTRY ... POLYESTERS ARE DISSOLVED IN STYRENE & STABILIZED WITH INHIBITOR TO FORM VISCOUS SYRUP-LIKE LIQUID WHICH DOES NOT READILY SOLIDIFY. ... DIALLYL PHTHALATE RESISTS POLYMERIZATION OF THE UNCATALYZED SYRUP.

Dates

Last modified: 07-27-2023

Preparation of magnetite/multiwalled carbon nanotubes/metal-organic framework composite for dispersive magnetic micro solid phase extraction of parabens and phthalate esters from water samples and various types of cream for their determination with liquid chromatography

Niloofar Jalilian, Homeira Ebrahimzadeh, Ali Akbar Asgharinezhad
PMID: 31416622   DOI: 10.1016/j.chroma.2019.460426

Abstract

In the current study, MMWCNTs@MIL-101(Cr) (Fe
O
/multiwalled carbon nanotubes/MIL-101(Cr)) was synthesized and utilized as a new sorbent for the first time. It was employed successfully for the extraction of parabens and phthalate esters (PEs) from water and cream samples prior to their quantification with HPLC-DAD. The prepared metal-organic-framework (MOF) was characterized by field emission scanning electron microscopy (FESEM), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FT-IR), energy-dispersive X-ray spectroscopy (EDX), EDX mapping, thermogravimetric analysis (TGA), vibrating-sample magnetometer (VSM) and X-ray powder diffraction (XRD). Three phthalate esters (dimethyl phthalate (DMP), diethyl phthalate (DEP), diallyl phthalate (DAP)) and two parabens (methylparaben (MP) and butylparaben (BP)) were chosen as model analytes. Several experimental factors affecting the extraction efficiency, including pH value, nanosorbent amount, sorption time, salt concentration, sample volume, type and volume of the eluent, and elution time were investigated. The optimization of the extraction method was carried out by response surface methodology (RSM) and desirability function (DF) approach. Under the opted conditions, the method was linear in the range of 0.1-1500 μg L
with coefficients of determination > 0.9991. The limits of detection of PEs and parabens were found in the range of 0.03-0.15 μg L
(S/N = 3). The relative standard deviations were less than 7.5% and the extraction recoveries ranged from 38.04 to 70.62%. The present method was simple, rapid, inexpensive and environmentally friendly and was successfully utilized for the determination of PEs and parabens in water samples and various types of cream samples with satisfactory results.


Inhibitory mechanism of phthalate esters on Karenia brevis

Ning Liu, Fuling Wen, Fengmin Li, Xiang Zheng, Zhi Liang, Hao Zheng
PMID: 27151426   DOI: 10.1016/j.chemosphere.2016.04.082

Abstract

The occurrence of phthalate esters (PAEs), a class of widely used and environmentally prevalent chemicals, raises concern to environmental and human health globally. The PAEs have been demonstrated to inhibit algae growth, but the underlying mechanisms remain unclear. In this research, diethyl ortho-phthalate (DEP), diallyl phthalate (DAP), di-n-butyl ortho-phthalate (DBP), di-iso-butyl ortho-phthalate, and benzyl-n-butyl ortho-phthalate (BBP) were screened from 11 species of PAEs to study their inhibitory effects on Karenia brevis and determine their target sites on algae. With increasing the alkyl chains of these five PAEs, the values of EC50,96h decreased. The content of malondialdehyde increased with the continuous accumulation of reactive oxygen species (ROS) in the algae cells. Moreover, the superoxide dismutase and catalase contents were first activated and then inhibited. The ultrastructures of Karenia brevis cells were detected by transmission electron microscopy, and cells treated with PAEs exhibiting distorted shapes and large vacuoles. Thus, the algae were damaged by ROS accumulation, resulting in lipid oxidation and algal growth inhibition. The inhibitors of the electron transport chain showed that the sites of ROS production and accumulation in K. brevis cells under DEP and BBP were the mitochondria and chloroplast, respectively. Moreover, the target sites of DAP and DBP were both the chloroplast and mitochondria. These results are useful for controlling PAEs contamination in and revealing the fate of PAEs in aquatic ecosystem.


Fate of four phthalate esters with presence of Karenia brevis: Uptake and biodegradation

Cuizhu Sun, Ge Zhang, Hao Zheng, Ning Liu, Mei Shi, Xianxiang Luo, Lingyun Chen, Fengmin Li, Shugang Hu
PMID: 30468977   DOI: 10.1016/j.aquatox.2018.11.010

Abstract

Phthalate esters (PAEs), one class of the most frequently detected endocrine-disrupting chemicals (EDCs) in marine environment, have aroused wide public concerns because of their carcinogenicity, teratogenicity, and mutagenicity. However, the environmental fate of PAEs in the occurrence of harmful algal blooms remains unclear. In this research, four PAEs with different alkyl chains, i.e., dimethyl phthalate (DMP), diethyl phthalate (DEP), diallyl phthalate (DAP), and dipropyl phtalate (DPrP) were selected as models to investigate toxicity, uptake, and degradation of PAEs in seawater grown with K. brevis, one of the common harmful red tide species. The 96-h median effective concentration (96h-EC
) values followed the order of DMP (over 0.257 mmol L
) > DEP (0.178 mmol L
) > DAP (0.136 mmol L
) > DPrP (0.095 mmol L
), and the bio-concentration factors (BCFs) were positively correlated to the alkyl chain length. These results indicate that the toxicity of PAEs and their accumulation in K. brevis increased with increasing alkyl chains, due to the higher lipophicity of the longer chain PAEs. With growth of K. brevis for 96 h, the content of DMP, DEP, DAP, and DPrP decreased by 93.3%, 68.2%, 57.4% and 46.7%, respectively, mainly attributed to their biodegradation by K. brevis, accounting for 87.1%, 61%, 46%, 40% of their initial contents, respectively. It was noticed that abiotic degradation had little contribution to the total reduction of PAEs in the algal cultivation systems. Moreover, five metabolites were detected in the K. brevis when exposed to DEP including dimethyl phthalate (DMP), monoethyl phthalate (MEP), mono-methyl phthalate (MMP), phthalic acid (PA), and protocatechuic acid (PrA). While when exposed with to DPrP, one additional intermediate compound diethyl phthalate (DEP) was detected in the cells of K. brevis in addition to the five metabolites mentioned above. These results confirm that the main biodegradation pathways of DEP and DPrP by K. brevis included de-esterification, demethylation or transesterification. These findings will provide valuable evidences for predicting the environmental fate and assessing potential risk of PAEs in the occurrence of harmful algal blooms in marine environment.


Study of moving bed biofilm reactor in diethyl phthalate and diallyl phthalate removal from synthetic wastewater

Ehsan Ahmadi, Mitra Gholami, Mahdi Farzadkia, Ramin Nabizadeh, Ali Azari
PMID: 25727760   DOI: 10.1016/j.biortech.2015.01.122

Abstract

Phthalic acid esters have received significant attention over the last few years since they are considered as priority pollutants. In this study, effects of different operation conditions including hydraulic retention time, phthalates loading rates and aeration rate on process performance of moving bed biofilm reactor (MBBR) for removing diethyl phthalate (DEP) and diallyl phthalate (DAP) from synthetic wastewater was evaluated. In optimum conditions, 94.96% and 93.85% removal efficiency were achieved for DEP and DAP, respectively. Moreover, MBBR achieved to remove more than 92% of COD for both phthalates. The results showed that DEP had a higher biodegradation rate compared to DAP, according to the selected parameters such as half saturation constant, overall reaction rate and maximum specific growth rate. The Grau second order model found as the best model for predicting MBBR performance due to its high correlation coefficients and more conformity of its kinetic coefficients to the results.


[Determination of 23 phthalate esters in food by solid-phase extraction coupled with gas chromatography-mass spectrometry]

Xianghua Zheng, Liyi Lin, Enhua Fang, Yonghui Huang, Shuang Zhou, Yu Zhou, Xiaoyan Zheng, Dunming Xu
PMID: 22667087   DOI: 10.3724/sp.j.1123.2011.08019

Abstract

A method for the simultaneous determination of 23 phthalate esters in food samples by solid-phase extraction coupled with gas chromatography-mass spectrometry (SPE-GC-MS) was developed and evaluated. The samples were extracted with hexane or acetonitrile, and cleaned up with a glass ProElut PSA SPE column. The identification and quantification were performed by GC-MS in selected ion monitoring (SIM) mode. The extraction processes of different foods were investigated. The calibration curves of phthalate esters showed good linearity in the range of 0.05-5 mg/L (0.5-5 mg/L for diisononyl phthalate (DINP), diisodecyl-phthalate (DIDP)) with the correlation coefficients (r) between 0.984 8 and 0.999 6. The limits of detection of phthalate esters in food samples ranged from 0.005 to 0.05 mg/kg (S/N = 3) and the limits of quantification ranged from 0.02 to 0.2 mg/kg (S/N = 10). The average recoveries of 23 analytes spiked in 10 kinds of food matrices ranged from 77% to 112% with the relative standard deviations (RSDs, n = 6) of 4.1%-12.5%. The method is suitable for the determination of 23 phthalate esters simultaneously in foodstuffs with easy operation, high accuracy and precision.


Certain aspects of the toxicity of diallyl phthalate

W A McOMIE
PMID: 21064422   DOI:

Abstract




A proteomics based approach to assessing the toxicity of bisphenol A and diallyl phthalate to the abalone (Haliotis diversicolor supertexta)

Jin Zhou, Zhong-Hua Cai, Lei Li, Yun-Feng Gao, Thomas H Hutchinson
PMID: 20189630   DOI: 10.1016/j.chemosphere.2010.01.052

Abstract

The contamination of marine ecosystems by endocrine disrupting compounds (EDCs) is of great concern. Protein expression profile maybe a good method to help us understand the molecular mechanisms of EDCs-toxicity to aquatic organisms. In this study, the abalone (Haliotis diversicolor supertexta), was selected as the target organism. Toxicological effects of two reference endocrine disruptors: diallyl phthalate (DAP, 50microgL(-1)) and bisphenol-A (BPA, 100microgL(-1)) were investigated after a three months static-renewal exposure on abalones using proteomics to analyze their hepatopancreas tissues. Some enzyme activity parameters of hepatopancreas extracts were also performed, including Na(+)-K(+)-ATPase, Ca(2+)-Mg(2+)-ATPase, peroxidase (POD) and malondialdehyde (MDA) production. After analyzing the proteomics profile of hepatopancreas by 2D gel electrophoresis, we found that 24 spots significantly increased or decreased at protein expression level (2-fold difference) in the 2D-maps from the treatment groups. Eighteen out of 24 protein spots were successfully identified by matrix-assisted laser desorption/ionization tandem time-of-flight mass spectrometry (MALDI-TOF-MS). These proteins can be roughly categorized into diverse functional classes such as detoxification, oxidative stress, hormone regulating, cellular metabolism and innate immunity. In addition, the enzymatic results indicated that DAP/BPA exposure affected the oxidative stress status and the cellular homeostasis, which partly corroborated the proteomics' results. Taken together, these data demonstrate that proteomics is a powerful tool to provide valuable insights into possible mechanisms of toxicity of EDCs contaminants in aquatic species. Additionally, the results highlight the potential of abalone as a valuable candidate for investigating EDCs impacts on marine ecosystems.


Screening method for phthalate esters in water using liquid-phase microextraction based on the solidification of a floating organic microdrop combined with gas chromatography-mass spectrometry

Hadi Farahani, Mohammad Reza Ganjali, Rassoul Dinarvand, Parviz Norouzi
PMID: 18656647   DOI: 10.1016/j.talanta.2008.03.002

Abstract

A simple and efficient liquid-phase microextraction (LPME) technique was developed using directly suspended organic microdrop coupled with gas chromatography-mass spectrometry (GC-MS), for the extraction and the determination of phthalate esters (dimethyl phthalate, diethyl phthalate, diallyl phthalate, di-n-butyl phthalate (DnBP), benzyl butyl phthalate (BBP), dicyclohexyl phthalate and di-2-ethylhexyl phthalate (DEHP)) in water samples. Microextraction efficiency factors, such as nature and volume of the organic solvent, temperature, salt effect, stirring rate and the extraction time were investigated and optimized. Under the optimized extraction conditions (extraction solvent: 1-dodecanol; extraction temperature: 60 degrees C; microdrop volume: 7 microL; stirring rate: 750 rpm, without salt addition and extraction time: 25 min), figures of merit of the proposed method were evaluated. The values of the detection limit were in the range of 0.02-0.05 microg L(-1), while the R.S.D.% value for the analysis of 5.0 microg L(-1) of the analytes was below 7.7% (n=4). A good linearity (r(2)>/=0.9940) and a broad linear range (0.05-100 microg L(-1)) were obtained. The method exhibited enrichment factor values ranging from 307 to 412. Finally, the designed method was successfully applied for the preconcentration and determination of the studied phthalate esters in different real water samples and satisfactory results were attained.


FT Raman--a valuable tool for surveying kinetics in RCM of functionalized dienes

Fu Ding, Baoyi Yu, Stijn Monsaert, Ya-guang Sun, Enjun Gao, Ileana Dragutan, Valerian Dragutan, Francis Verpoort
PMID: 20635509   DOI: 10.1016/j.saa.2010.05.001

Abstract

In this article the suitability of FT Raman spectroscopy for monitoring kinetics of ring-closing metathesis promoted by the Grubbs' 1st generation precatalyst was demonstrated for the first time. Reactions at room temperature and under low catalyst loadings were carried out on a series of representative diene substrates. The time evolution of the characteristic Raman stretching vibrations unequivocally described the reaction progress allowing for precise calculation of the substrate conversion and of the yield in the expected cyclic product, based on the corresponding peak heights. The responsive Raman technique demonstrated clean RCM pathways for diethyl diallylmalonate and diallyl ether whereas a minor olefinic side-product was detected in the case of diallyl phthalate. The study provides essential underpinnings for future utilization of Raman spectroscopy, concurrently with NMR or supplementing it, for the evaluation of RCM reactions.


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